molecular formula C14H19NO4 B309502 Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate

Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate

Cat. No. B309502
M. Wt: 265.3 g/mol
InChI Key: QHSARHGQGKZPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate, also known as MEHBA, is a synthetic compound that belongs to the class of esters. MEHBA has been widely studied for its potential use in scientific research due to its unique properties, including its ability to act as a bioactive agent. In

Mechanism of Action

The mechanism of action of Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival. Additionally, Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been found to increase the activity of the antioxidant enzymes superoxide dismutase and catalase, which protect against oxidative stress.
Biochemical and Physiological Effects:
Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation. Additionally, Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been found to increase the activity of antioxidant enzymes, which protect against oxidative stress. In vivo studies have shown that Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate in lab experiments is its ability to act as a bioactive agent. Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a valuable tool for studying these processes in vitro and in vivo. Additionally, Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate is relatively easy to synthesize and is stable under a variety of conditions.
One of the limitations of using Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate in lab experiments is its limited solubility in water. Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate is more soluble in organic solvents, which may limit its use in certain experiments. Additionally, the mechanism of action of Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate is not yet fully understood, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for the study of Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate. One potential direction is the development of Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate may have potential as an anti-cancer agent, and further studies are needed to explore this possibility. Furthermore, the mechanism of action of Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate is not yet fully understood, and further studies are needed to elucidate its biochemical and physiological effects.

Synthesis Methods

Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate can be synthesized using a variety of methods, including esterification, amidation, and hydrolysis. One of the most common methods for synthesizing Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate is through the reaction of 5-hydroxy-2-aminobenzoic acid with 2-ethylbutyric anhydride in the presence of a catalyst. This reaction results in the formation of Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate as a white crystalline solid with a melting point of 177-179°C.

Scientific Research Applications

Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been studied for its potential use in a variety of scientific research applications, including as an anti-inflammatory agent, antioxidant, and anti-cancer agent. Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been found to possess antioxidant properties that protect against oxidative stress and cell damage. Furthermore, Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

Product Name

Methyl 5-[(2-ethylbutanoyl)amino]-2-hydroxybenzoate

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

methyl 5-(2-ethylbutanoylamino)-2-hydroxybenzoate

InChI

InChI=1S/C14H19NO4/c1-4-9(5-2)13(17)15-10-6-7-12(16)11(8-10)14(18)19-3/h6-9,16H,4-5H2,1-3H3,(H,15,17)

InChI Key

QHSARHGQGKZPJI-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)OC

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)O)C(=O)OC

Origin of Product

United States

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